Cas no 2137442-11-4 (2-(2-amino-1H-imidazol-1-yl)butanamide)

2-(2-amino-1H-imidazol-1-yl)butanamide structure
2137442-11-4 structure
商品名:2-(2-amino-1H-imidazol-1-yl)butanamide
CAS番号:2137442-11-4
MF:C7H12N4O
メガワット:168.196380615234
CID:5881218
PubChem ID:165957345

2-(2-amino-1H-imidazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-(2-amino-1H-imidazol-1-yl)butanamide
    • 2137442-11-4
    • EN300-1109825
    • インチ: 1S/C7H12N4O/c1-2-5(6(8)12)11-4-3-10-7(11)9/h3-5H,2H2,1H3,(H2,8,12)(H2,9,10)
    • InChIKey: PSNCQMMKSWWDIW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC)N1C=CN=C1N)N

計算された属性

  • せいみつぶんしりょう: 168.10111102g/mol
  • どういたいしつりょう: 168.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

2-(2-amino-1H-imidazol-1-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109825-0.25g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1109825-10.0g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4
10g
$6082.0 2023-05-23
Enamine
EN300-1109825-5g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1109825-5.0g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4
5g
$4102.0 2023-05-23
Enamine
EN300-1109825-0.5g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1109825-0.05g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1109825-1.0g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4
1g
$1414.0 2023-05-23
Enamine
EN300-1109825-2.5g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1109825-0.1g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1109825-10g
2-(2-amino-1H-imidazol-1-yl)butanamide
2137442-11-4 95%
10g
$4545.0 2023-10-27

2-(2-amino-1H-imidazol-1-yl)butanamide 関連文献

2-(2-amino-1H-imidazol-1-yl)butanamideに関する追加情報

Introduction to 2-(2-amino-1H-imidazol-1-yl)butanamide (CAS No. 2137442-11-4) and Its Emerging Applications in Chemical Biology

The compound 2-(2-amino-1H-imidazol-1-yl)butanamide (CAS No. 2137442-11-4) represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. This heterocyclic amide derivative, characterized by its imidazole and amide functional groups, has garnered attention due to its structural versatility and biological activity. The imidazole moiety, a prominent scaffold in medicinal chemistry, is well-known for its role in modulating various biological pathways, while the amide group introduces additional reactivity and binding capabilities. Together, these features make 2-(2-amino-1H-imidazol-1-yl)butanamide a promising candidate for further exploration in therapeutic development.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological properties of such compounds. The structural motif of 2-(2-amino-1H-imidazol-1-yl)butanamide has been found to exhibit notable interactions with target proteins, suggesting its utility in modulating enzyme activity and receptor binding. For instance, studies have highlighted its potential as an inhibitor of certain kinases, which are critical regulators of cellular processes and implicated in various diseases, including cancer. The presence of the amino group on the imidazole ring further enhances its pharmacophoric properties, allowing for hydrogen bonding interactions that are essential for drug-receptor affinity.

In the context of drug design, the amide bond in 2-(2-amino-1H-imidazol-1-yl)butanamide serves as a versatile linker that can be modified to optimize solubility, metabolic stability, and pharmacokinetic profiles. This adaptability has led to its incorporation into numerous lead compounds that are currently undergoing preclinical evaluation. The imidazole ring itself has been extensively studied for its role in various bioactive molecules, including antiviral and anti-inflammatory agents. By leveraging this scaffold, researchers have been able to develop novel therapeutics with improved efficacy and reduced side effects.

One particularly intriguing aspect of 2-(2-amino-1H-imidazol-1-yl)butanamide is its potential as a tool compound for investigating protein-protein interactions (PPIs). The unique combination of the imidazole and amide groups allows it to act as a molecular probe, enabling researchers to dissect complex signaling networks. For example, recent studies have demonstrated its ability to disrupt specific PPIs involved in cancer cell proliferation, providing insights into potential therapeutic targets. This capability is particularly valuable in the development of targeted therapies that aim to modulate disease-specific pathways without affecting normal cellular processes.

The synthesis of 2-(2-amino-1H-imidazol-1-yl)butanamide has also been optimized to ensure scalability and reproducibility. Modern synthetic methodologies have enabled the efficient construction of this molecule using multi-step routes that highlight the versatility of modern organic chemistry techniques. Advances in catalysis and green chemistry principles have further refined these processes, making them more sustainable and environmentally friendly. These developments are crucial for translating laboratory discoveries into viable drug candidates that can be produced at industrial scales.

From a computational perspective, the three-dimensional structure of 2-(2-amino-1H-imidazol-1-yl)butanamide has been meticulously modeled using advanced molecular dynamics simulations. These studies have provided valuable insights into how the molecule interacts with biological targets at an atomic level. By integrating experimental data with computational predictions, researchers can refine their understanding of binding mechanisms and predict potential off-target effects. This integrated approach is essential for ensuring that lead compounds like 2-(2-amino-1H-imidazol-1-yl)butanamide are optimized for safety and efficacy before advancing to clinical trials.

The growing interest in heterocyclic compounds like 2-(2-amino-1H-imidazol-1-yl)butanamide is reflected in the increasing number of patents filed for derivatives with similar structural motifs. These patents often highlight novel applications or synthetic improvements that underscore the compound's commercial value. As research continues to uncover new biological activities associated with imidazole derivatives, it is likely that CAS No. 2137442-11-4 will play an increasingly important role in therapeutic development across multiple disease areas.

In conclusion, 2-(2-amino-1H-imidazol-1-ybunanamide (CAS No. 2137442114) stands out as a versatile and promising compound with significant implications for chemical biology and drug discovery. Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, make it an attractive candidate for further exploration, particularly in the development of targeted therapies for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, where modulating protein-protein interactions is key to achieving therapeutic success.

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